L-690330 hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14O9P2 |

|---|---|

Molecular Weight |

316.14 g/mol |

IUPAC Name |

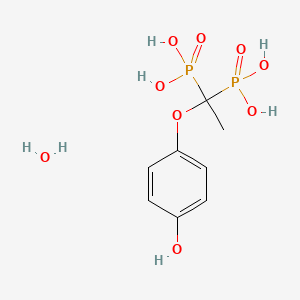

[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate |

InChI |

InChI=1S/C8H12O8P2.H2O/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7;/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15);1H2 |

InChI Key |

DKBBMFQPTDFCIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

L-690,330 Hydrate: A Technical Guide to its Mechanism of Action as a Potent Inositol Monophosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690,330 hydrate is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a critical enzyme in the phosphoinositide signaling pathway. This pathway is integral to numerous cellular processes, and its dysregulation has been implicated in various disorders, notably bipolar disorder. L-690,330 acts as a lithium mimetic by targeting IMPase, thereby disrupting the recycling of inositol and leading to an accumulation of inositol monophosphates. This guide provides a comprehensive overview of the mechanism of action of L-690,330, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of IMPase

L-690,330 is a bisphosphonate compound that acts as a competitive inhibitor of inositol monophosphatase (IMPase).[1][2] IMPase is a key enzyme responsible for the dephosphorylation of inositol monophosphates to produce free myo-inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). By competitively binding to the active site of IMPase, L-690,330 prevents the hydrolysis of its natural substrates, leading to an accumulation of inositol monophosphates and a depletion of the free inositol pool.[3] This disruption of the phosphoinositide cycle is the primary mechanism through which L-690,330 exerts its biological effects.[2][3] The inhibitory action of L-690,330 has been shown to be significantly more potent than that of lithium, a well-known, non-competitive inhibitor of IMPase used in the treatment of bipolar disorder.

The inhibition of IMPase by L-690,330 also leads to the induction of autophagy, a cellular process for the degradation and recycling of cellular components. This effect is independent of the mTOR signaling pathway, a major regulator of autophagy. The proposed mechanism involves the reduction of inositol-1,4,5-trisphosphate (IP3) levels, a consequence of inositol depletion, which in turn triggers autophagy.

Quantitative Data

The inhibitory potency of L-690,330 has been quantified in various studies, with Ki and IC50 values determined for IMPase from different sources.

| Parameter | Enzyme Source | Value (µM) | Reference |

| Ki | Recombinant Human IMPase | 0.27 | |

| Recombinant Bovine IMPase | 0.19 | ||

| Human Frontal Cortex IMPase | 0.30 | ||

| Bovine Frontal Cortex IMPase | 0.42 | ||

| General (depending on source) | 0.2 - 2 | ||

| IC50 | Human IMPase (Malachite Green Assay) | 0.22 ± 0.01 |

In vivo studies have also been conducted to assess the efficacy of L-690,330.

| Parameter | Experimental Model | Value | Reference |

| ED50 | Increase in brain inositol(l)phosphate levels in mice (s.c. administration) | 0.3 mmol/kg |

Experimental Protocols

In Vitro IMPase Inhibition Assay (Phosphate Release Assay)

This protocol describes a colorimetric method to determine the inhibitory activity of L-690,330 on IMPase by measuring the amount of inorganic phosphate (Pi) released from the substrate.

Materials:

-

Purified IMPase enzyme

-

Inositol-1-phosphate (I-1-P) as substrate

-

L-690,330 hydrate

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0)

-

40 mM MgCl2

-

Malachite Green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, MgCl2, and the IMPase enzyme in a microplate well.

-

Add varying concentrations of L-690,330 to the wells designated for the inhibition curve. Include control wells without the inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, I-1-P, to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent. This reagent will react with the released inorganic phosphate to produce a colored product.

-

Measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of L-690,330 and determine the IC50 value by plotting the inhibition curve.

Cell-Based Inositol Phosphate Accumulation Assay

This protocol details the measurement of inositol monophosphate accumulation in cultured cells treated with L-690,330, typically using radiolabeling. Chinese Hamster Ovary (CHO) cells stably transfected with a receptor that couples to the phosphoinositide pathway (e.g., muscarinic m1 receptor) are often used.

Materials:

-

CHO cells (or other suitable cell line)

-

Inositol-free cell culture medium

-

[³H]-myo-inositol

-

L-690,330 hydrate

-

Agonist for the expressed receptor (e.g., carbachol for muscarinic receptors)

-

Lithium Chloride (LiCl) as a positive control

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate the CHO cells in multi-well plates and grow to near confluency.

-

Wash the cells with inositol-free medium.

-

Label the cells by incubating them in inositol-free medium containing [³H]-myo-inositol (e.g., 0.5-1 µCi/mL) for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

-

Inhibitor and Agonist Treatment:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with varying concentrations of L-690,330 or LiCl for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with the appropriate agonist (e.g., carbachol) for a specific time (e.g., 30-60 minutes) to induce the hydrolysis of PIP2 and the production of inositol phosphates.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold PCA or TCA to the cells.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble inositol phosphates.

-

-

Separation and Quantification:

-

Neutralize the supernatant.

-

Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.

-

Wash the column to remove free [³H]-myo-inositol.

-

Elute the inositol monophosphates using an appropriate buffer (e.g., ammonium formate/formic acid).

-

Collect the eluate in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Quantify the amount of [³H]-inositol monophosphate accumulated in each sample.

-

Plot the concentration-response curve for L-690,330 to determine its EC50 for inositol phosphate accumulation.

-

Visualizations

Caption: The phosphoinositide signaling pathway and the inhibitory action of L-690,330 on IMPase.

Caption: Experimental workflow for the in vitro IMPase inhibition assay.

Conclusion

L-690,330 hydrate is a well-characterized and highly potent competitive inhibitor of inositol monophosphatase. Its mechanism of action, centered on the disruption of the phosphoinositide signaling pathway, makes it a valuable tool for studying the roles of IMPase and inositol metabolism in cellular physiology and pathology. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of IMPase inhibitors. The development of prodrugs of L-690,330 with improved cell permeability could overcome its current limitations for in vivo applications and open new avenues for the treatment of disorders associated with dysregulated inositol signaling.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. Carbachol stimulates inositol phosphate formation in rat thalamus slices through muscarinic M3-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [논문]Carbachol stimulates inositol phosphate formation in rat thalamus slices through muscarinic M3-receptor activation [scienceon.kisti.re.kr]

L-690330 Hydrate and Inositol Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of L-690330 hydrate, a potent, competitive inhibitor of inositol monophosphatase (IMPase). By elucidating its mechanism of action, this document explores the direct link between this compound and the depletion of intracellular inositol, a key signaling molecule. This guide offers a comprehensive resource for researchers in neuroscience, pharmacology, and drug development, featuring a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. The methodologies presented herein are intended to facilitate further investigation into the therapeutic potential of IMPase inhibitors and the broader implications of inositol depletion in cellular signaling and disease.

Introduction

The inositol depletion hypothesis has been a cornerstone in understanding the therapeutic mechanism of lithium, a long-standing treatment for bipolar disorder.[1][2] This hypothesis posits that by inhibiting inositol monophosphatase (IMPase), lithium reduces the recycling of inositol, leading to a depletion of this crucial precursor for the phosphoinositide signaling pathway.[3][4] This pathway governs a multitude of cellular processes, including cell growth, differentiation, and neurotransmission.

This compound has emerged as a valuable research tool for dissecting the intricacies of the inositol depletion hypothesis. As a highly potent and specific competitive inhibitor of IMPase, it offers a more targeted approach to studying the consequences of inositol depletion than lithium, which has numerous other biological targets.[5] This guide will delve into the core aspects of this compound, providing the necessary technical information for its application in research settings.

Mechanism of Action: Inhibition of Inositol Monophosphatase

This compound exerts its biological effects through the competitive inhibition of inositol monophosphatase (IMPase), a key enzyme in the phosphoinositide signaling cascade. IMPase catalyzes the final step in the de novo synthesis of inositol and the recycling of inositol from inositol phosphates, making it a critical regulator of intracellular inositol homeostasis.

The inhibition of IMPase by L-690330 leads to an accumulation of inositol monophosphates and a subsequent depletion of free myo-inositol. This depletion limits the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2), thereby dampening the signaling cascade that relies on these second messengers.

Quantitative Data

The following tables summarize the key quantitative data related to the activity and effects of this compound and its prodrug, L-690,488.

Table 1: Inhibitory Potency (Ki) of this compound against Inositol Monophosphatase (IMPase)

| IMPase Source | Ki (µM) | Reference |

| Recombinant Human IMPase | 0.27 | |

| Recombinant Bovine IMPase | 0.19 | |

| Human Frontal Cortex IMPase | 0.30 | |

| Bovine Frontal Cortex IMPase | 0.42 | |

| General (depending on source) | 0.2 - 2 |

Table 2: In Vivo and In Vitro Efficacy of L-690330 and its Prodrug L-690,488

| Compound | Model System | Parameter | Value | Reference |

| L-690330 | Pilocarpine-stimulated rats (in vivo) | ED50 for increased brain inositol(l)phosphate | 0.3 mmol/kg s.c. | |

| L-690,488 | Carbachol-stimulated rat cortical slices | EC50 for [3H]inositol monophosphate accumulation | 3.7 ± 0.9 µM | |

| L-690,488 | Carbachol-stimulated m1 CHO cells | EC50 for [3H]inositol monophosphate accumulation | 1.0 ± 0.2 µM | |

| L-690,488 | Carbachol-stimulated m1 CHO cells | EC50 for [3H]CMP-PA accumulation | 3.5 ± 0.3 µM | |

| Lithium | Carbachol-stimulated m1 CHO cells | EC50 for [3H]CMP-PA accumulation | 0.52 ± 0.03 mM |

Signaling Pathways and Experimental Workflows

Phosphoinositide Signaling Pathway and the Action of L-690330

The following diagram illustrates the phosphoinositide signaling pathway and highlights the point of intervention by L-690330.

Experimental Workflow for Inositol Phosphate Accumulation Assay

This diagram outlines the general workflow for measuring inositol phosphate accumulation in cells treated with L-690330.

Detailed Experimental Protocols

Inositol Monophosphatase (IMPase) Activity Assay (Malachite Green Assay)

This colorimetric assay measures the inorganic phosphate released from the dephosphorylation of a substrate by IMPase.

Materials:

-

Purified IMPase enzyme

-

Inositol monophosphate (substrate)

-

Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

-

Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

-

Phosphate standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare Malachite Green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions. Prepare a series of phosphate standards.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, purified IMPase, and varying concentrations of this compound.

-

Initiate Reaction: Add the inositol monophosphate substrate to initiate the reaction. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Stop Reaction and Color Development: Stop the reaction and develop the color by adding the Malachite Green working solution. Incubate at room temperature for 15-20 minutes.

-

Measurement: Read the absorbance at 620-650 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the phosphate standards. Calculate the amount of phosphate released in each reaction and determine the inhibitory effect of L-690330.

[3H]myo-Inositol Labeling and Inositol Phosphate Accumulation Assay

This assay measures the accumulation of radiolabeled inositol phosphates in cells.

Materials:

-

Cultured cells (e.g., CHO cells stably expressing a Gq-coupled receptor)

-

Inositol-free culture medium

-

[3H]myo-inositol

-

This compound

-

Agonist (e.g., carbachol)

-

Lithium chloride (LiCl)

-

Perchloric acid

-

Dowex AG 1-X8 resin (formate form) or HPLC system for inositol phosphate separation

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Plate cells and incubate with inositol-free medium containing [3H]myo-inositol for 24-48 hours to allow for incorporation into the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentration of this compound.

-

Stimulation: Stimulate the cells with an agonist (e.g., carbachol) for a specific time period (e.g., 30-60 minutes).

-

Lysis and Extraction: Terminate the stimulation by adding ice-cold perchloric acid. Neutralize the extracts and extract the soluble inositol phosphates.

-

Separation of Inositol Phosphates:

-

Dowex Chromatography: Apply the extracts to Dowex AG 1-X8 columns. Elute different inositol phosphate fractions using a stepwise gradient of ammonium formate/formic acid.

-

HPLC: Alternatively, separate inositol phosphates using a suitable anion-exchange HPLC column with a gradient elution.

-

-

Quantification: Add scintillation cocktail to the eluted fractions and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the accumulation of [3H]inositol phosphates as a percentage of the total [3H]inositol incorporated into the cells.

Western Blotting for LC3-II and Phospho-AMPK

This method is used to assess the induction of autophagy and the activation of AMPK in response to L-690330 treatment.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-AMPKα (Thr172)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-LC3B at 1:1000 dilution or anti-phospho-AMPKα at 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of LC3-II to LC3-I is often used as an indicator of autophagy.

In Vivo Studies: Pilocarpine-Induced Seizures and Forced Swim Test

These behavioral models are used to assess the potential therapeutic effects of L-690330 in vivo.

5.4.1. Pilocarpine-Induced Seizures in Mice

Materials:

-

Mice

-

This compound formulated for intracerebroventricular (i.c.v.) injection (e.g., in liposomes)

-

Scopolamine

-

Pilocarpine

-

Diazepam (to terminate seizures)

Procedure:

-

L-690330 Administration: Administer this compound i.c.v.

-

Scopolamine Pre-treatment: After a set time, administer scopolamine to reduce peripheral cholinergic effects.

-

Pilocarpine Induction: 30 minutes after scopolamine, administer pilocarpine to induce seizures.

-

Seizure Scoring: Observe and score the severity of seizures using a standardized scale (e.g., the Racine scale).

-

Termination of Seizures: After a defined period of status epilepticus, administer diazepam to terminate the seizures.

-

Data Analysis: Compare the latency to seizure onset, seizure severity, and duration between L-690330-treated and control groups.

5.4.2. Forced Swim Test in Mice

Materials:

-

Mice

-

This compound for administration

-

Cylindrical water tank

-

Video recording equipment

Procedure:

-

Drug Administration: Administer this compound to the mice.

-

Forced Swim Test: After a specified pre-treatment time, place each mouse individually into a cylinder of water (23-25°C) for a 6-minute session.

-

Behavioral Recording: Record the entire session for later analysis.

-

Scoring: Score the last 4 minutes of the test for time spent immobile (floating with only minor movements to keep the head above water).

-

Data Analysis: Compare the immobility time between the L-690330-treated and control groups. A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a powerful tool for investigating the physiological and pathological roles of the phosphoinositide signaling pathway. Its high potency and specificity for IMPase make it an ideal compound for studying the consequences of inositol depletion in a controlled manner. This technical guide provides a foundational resource for researchers, offering both the theoretical background and the practical methodologies required to effectively utilize this compound in their studies. The continued exploration of IMPase inhibitors like L-690330 holds significant promise for the development of novel therapeutics for a range of disorders, including bipolar disorder and other neurological conditions.

References

- 1. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pilocarpine-Induced Status Epilepticus [bio-protocol.org]

L-690,330 Hydrate: An In-Depth Technical Guide to its Role in mTOR-Independent Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-690,300 hydrate, a potent inhibitor of inositol monophosphatase (IMPase), and its significant role in the induction of autophagy. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation holds therapeutic promise for a range of human diseases, particularly neurodegenerative disorders characterized by the accumulation of aggregate-prone proteins. This document details the mTOR-independent mechanism of action of L-690,300 hydrate, presents available quantitative data from seminal studies, outlines detailed experimental protocols for assessing its autophagic activity, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

L-690,330 hydrate is a competitive inhibitor of inositol monophosphatase (IMPase), an essential enzyme in the phosphatidylinositol signaling pathway.[1] Initially investigated for its potential in bipolar disorder as a lithium-mimetic, recent research has unveiled its potent ability to induce macroautophagy (hereafter referred to as autophagy) through a novel, mTOR-independent pathway.[2][3][4] This unique mechanism of action distinguishes L-690,330 from classical autophagy inducers like rapamycin, which acts via mTOR inhibition. The ability of L-690,330 to enhance the clearance of misfolded, aggregate-prone proteins associated with neurodegenerative diseases, such as mutant huntingtin and α-synuclein, has positioned it as a valuable tool for research and a potential lead for therapeutic development.[2]

Mechanism of Action: mTOR-Independent Autophagy Induction

The primary mechanism by which L-690,330 hydrate induces autophagy is through the inhibition of IMPase. This inhibition leads to a depletion of cellular myo-inositol and a subsequent reduction in the levels of myo-inositol-1,4,5-trisphosphate (IP3). The decrease in IP3 levels is the critical trigger for autophagy induction, operating independently of the canonical mTOR signaling pathway, which is a key negative regulator of autophagy. This mTOR-independent mechanism is significant as it offers an alternative route to stimulate autophagy, which may be beneficial in contexts where mTOR signaling is dysregulated or where mTOR inhibition has undesirable side effects.

Signaling Pathway Diagram

Data Presentation: Effects on Autophagy Markers and Protein Clearance

The following tables summarize the key findings from studies investigating the effects of L-690,330 hydrate on autophagy induction and the clearance of aggregate-prone proteins. The data is primarily derived from the seminal work of Sarkar et al. (2005) in The Journal of Cell Biology.

Table 1: Effect of L-690,330 Hydrate on Autophagy Markers

| Parameter | Cell Line | Treatment | Observed Effect | Citation |

| LC3-II Levels | COS-7 | 100 µM L-690,330 | Increase in LC3-II levels, indicative of autophagosome formation. | |

| LC3 Puncta | COS-7 | 100 µM L-690,330 | Significant increase in the number of LC3-positive autophagic vesicles (puncta). | |

| p62/SQSTM1 Levels | - | - | Data not explicitly provided in the primary study. A decrease would be expected with enhanced autophagic flux. | - |

Table 2: Effect of L-690,330 Hydrate on the Clearance of Aggregate-Prone Proteins

| Protein | Cell Line | Treatment | Observed Effect on Protein Aggregates | Citation |

| Mutant Huntingtin (EGFP-HDQ74) | COS-7, SK-N-SH | 100 µM L-690,330 | Reduction in the percentage of cells with aggregates and a decrease in cell death. | |

| Soluble Mutant Huntingtin (EGFP-HDQ74) | PC12 | 100 µM L-690,330 | Facilitated clearance of the soluble form of mutant huntingtin. | |

| Mutant α-synuclein (A53T) | PC12 | 100 µM L-690,330 | Enhanced clearance of mutant α-synuclein. |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the role of L-690,330 hydrate in autophagy induction.

Western Blotting for LC3 and p62

This protocol is used to quantify the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with L-690,330 hydrate at the desired concentration (e.g., 100 µM) for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Perform densitometric analysis of the bands to determine the relative protein levels.

Immunofluorescence for LC3 Puncta

This method is used to visualize and quantify the formation of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody (anti-LC3)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Treatment and Fixation: Treat cells grown on coverslips with L-690,330 hydrate. Wash with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-LC3 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell.

Experimental Workflow Diagram

References

- 1. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying Autophagy Using a TMT-Based Quantitative Proteomics Approach. | Semantic Scholar [semanticscholar.org]

- 3. Quantitative proteomics reveals the selectivity of ubiquitin-binding autophagy receptors in the turnover of damaged lysosomes by lysophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]

L-690330 Hydrate: A Technical Guide to a Potent Lithium Mimetic and Inositol Monophosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690,330 hydrate is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] By inhibiting IMPase, L-690,330 effectively mimics the action of lithium, a cornerstone treatment for bipolar disorder, by disrupting inositol recycling and modulating downstream signaling events.[3][4] This technical guide provides a comprehensive overview of L-690,330, consolidating available data on its mechanism of action, biochemical activity, and effects in cellular and preclinical models. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of its function. This document serves as a critical resource for researchers exploring the therapeutic potential of IMPase inhibitors and the development of novel lithium mimetics.

Introduction

Lithium has been a mainstay in the pharmacological management of bipolar disorder for decades; however, its narrow therapeutic window and significant side-effect profile necessitate the development of safer and more targeted alternatives.[3] One of the leading hypotheses for lithium's therapeutic effect is the "inositol depletion hypothesis," which posits that lithium inhibits inositol monophosphatase (IMPase), leading to a reduction in free myo-inositol and a dampening of overactive phosphatidylinositol (PI) signaling in the brain.

L-690,330, a bisphosphonate compound, has emerged as a powerful research tool and a potential lead for drug development due to its potent and specific inhibition of IMPase. Unlike lithium, which is an uncompetitive inhibitor, L-690,330 acts as a competitive inhibitor, offering a different modality for modulating IMPase activity. This guide delves into the technical details of L-690,330, providing a foundation for its application in neuroscience research and drug discovery.

Mechanism of Action: Targeting the Phosphatidylinositol Signaling Pathway

The primary molecular target of L-690,330 is inositol monophosphatase (IMPase), an enzyme responsible for the final step in the recycling of inositol, catalyzing the hydrolysis of inositol monophosphates to myo-inositol. By inhibiting IMPase, L-690,330 disrupts the PI cycle, leading to an accumulation of inositol monophosphates and a decrease in the levels of inositol-1,4,5-trisphosphate (IP3). This reduction in IP3 attenuates the release of intracellular calcium, a critical downstream signaling event.

Furthermore, inhibition of IMPase by L-690,330 has been shown to induce autophagy independently of the mTOR signaling pathway. This suggests an alternative route for cellular clearance and homeostasis, which may have therapeutic implications for neurodegenerative diseases characterized by protein aggregation.

Below is a diagram illustrating the mechanism of action of L-690,330 within the phosphatidylinositol signaling pathway.

Figure 1: Mechanism of L-690,330 in the PI Pathway.

Quantitative Data

The inhibitory potency of L-690,330 has been characterized across various species and enzyme sources. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibitory Potency of L-690,330 against Inositol Monophosphatase

| Enzyme Source | Species | Inhibition Constant (Ki) | IC50 | Reference |

| Recombinant IMPase | Human | 0.27 µM | - | |

| Recombinant IMPase | Bovine | 0.19 µM | - | |

| Frontal Cortex IMPase | Human | 0.30 µM | - | |

| Frontal Cortex IMPase | Bovine | 0.42 µM | - | |

| IMPase | Mouse/Rat | ~10-fold less sensitive | 0.2-2 µM | |

| Human IMPase | Human | - | 0.22 ± 0.01 µM |

Table 2: In Vivo and Cellular Efficacy of L-690,330 and its Prodrug, L-690,488

| Compound | Model System | Effect | Effective Concentration (EC50) | Reference |

| L-690,330 | Pilocarpine-stimulated mice | Increased brain inositol(I)phosphate | 0.3 mmol/kg s.c. | |

| L-690,488 | Rat cortical slices | Accumulation of [3H]inositol monophosphates | 3.7 ± 0.9 µM | |

| L-690,488 | m1 CHO cells | Accumulation of [3H]inositol monophosphates | 1.0 ± 0.2 µM | |

| L-690,488 | m1 CHO cells | Accumulation of [3H]CMP-PA | 3.5 ± 0.3 µM | |

| Lithium | m1 CHO cells | Accumulation of [3H]CMP-PA | 0.52 ± 0.03 mM |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments involving L-690,330.

In Vitro IMPase Inhibition Assay (Malachite Green Assay)

This assay determines the inhibitory potency of compounds against IMPase by measuring the amount of inorganic phosphate released from the substrate, inositol monophosphate.

Workflow:

Figure 2: Workflow for IMPase Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of L-690,330 in an appropriate solvent (e.g., water, as it is soluble up to 20 mM).

-

Dilute the IMPase enzyme to the desired concentration in assay buffer.

-

Prepare a solution of inositol-1-phosphate in assay buffer.

-

Prepare the malachite green reagent for phosphate detection.

-

-

Assay Procedure:

-

Add the IMPase enzyme, varying concentrations of L-690,330, and assay buffer to microplate wells.

-

Initiate the reaction by adding the inositol-1-phosphate substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance of the resulting colorimetric product at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the L-690,330 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Autophagy Induction Assay

This protocol describes how to assess the induction of autophagy in cultured cells treated with L-690,330, often by monitoring the formation of autophagic vesicles (autophagosomes) marked by LC3 protein.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., COS-7 or HEK293) in appropriate growth medium.

-

Treat the cells with L-690,330 at a final concentration of 50 µM for 1 hour.

-

-

Immunofluorescence Staining for LC3:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody against LC3.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number and intensity of LC3-positive puncta (autophagosomes) per cell. An increase in puncta indicates the induction of autophagy.

-

In Vivo Assessment of Brain Inositol Phosphate Levels

This protocol outlines the procedure for measuring the effect of L-690,330 on inositol phosphate levels in the brain of a mouse model, typically following cholinergic stimulation.

Methodology:

-

Animal Dosing:

-

Administer L-690,330 to mice via subcutaneous (s.c.) injection at a dose of 0.3 mmol/kg.

-

Administer a cholinergic agonist, such as pilocarpine (100 mg/kg, s.c.), to stimulate PI turnover.

-

-

Brain Tissue Extraction:

-

Euthanize the animals at a specific time point post-dosing (e.g., 1 hour).

-

Rapidly dissect the brain and freeze it in liquid nitrogen to halt metabolic activity.

-

-

Inositol Phosphate Measurement:

-

Homogenize the brain tissue in a suitable extraction buffer.

-

Separate the different inositol phosphate species using techniques such as anion-exchange chromatography or high-performance liquid chromatography (HPLC).

-

Quantify the levels of inositol(I)phosphate.

-

Signaling Pathways and Logical Relationships

The interplay between L-690,330, IMPase, and downstream signaling can be visualized to better understand the compound's broader biological impact.

L-690,330-Induced Autophagy Pathway

L-690,330 induces autophagy through a mechanism that is independent of mTOR, a central regulator of cell growth and proliferation. This suggests a novel pathway for modulating autophagy that could be therapeutically exploited.

Figure 3: mTOR-Independent Autophagy Induction.

Limitations and Future Directions

A significant challenge for the therapeutic development of L-690,330 is its poor cell membrane permeability due to its polar bisphosphonate structure. This limitation has been addressed in preclinical studies through the development of the prodrug L-690,488, which demonstrates enhanced cellular entry. Further research into optimizing drug delivery and bioavailability is warranted.

The specificity of L-690,330 for IMPase makes it an excellent tool for dissecting the inositol depletion hypothesis. Future studies could leverage this compound to further explore the downstream consequences of IMPase inhibition in various disease models, including bipolar disorder and neurodegenerative conditions. The co-crystal structure of L-690,330 with human IMPase provides a valuable template for the structure-based design of novel, more drug-like IMPase inhibitors.

Conclusion

L-690,330 hydrate is a well-characterized, potent inhibitor of inositol monophosphatase that serves as a valuable lithium mimetic for research purposes. Its ability to modulate the phosphatidylinositol signaling pathway and induce autophagy through an mTOR-independent mechanism highlights its potential as a pharmacological tool and a starting point for the development of novel therapeutics. This technical guide provides a consolidated resource for researchers, offering quantitative data, experimental protocols, and pathway visualizations to support further investigation into the promising biology of IMPase inhibition.

References

- 1. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

L-690330 Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-690330 hydrate, a potent inhibitor of inositol monophosphatase (IMPase). This document consolidates key chemical properties, biological activities, and experimental methodologies to support further research and development.

Chemical and Physical Properties

L-690330 is a competitive inhibitor of inositol monophosphatase.[1][2][3][4] The hydrated form is commonly used in research.

| Property | Value | Source |

| CAS Number | 2930564-26-2 | [5] |

| Molecular Formula | C8H14O9P2 | |

| Molecular Weight | 316.14 g/mol | |

| Solubility | Water: 31 mg/mL (98.06 mM)DMSO: 31 mg/mL (98.06 mM) | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 yearsIn solvent: -80°C for 6 months, -20°C for 1 month |

Note: The anhydrous form of L-690330 has a CAS number of 142523-38-4, a molecular formula of C8H12O8P2, and a molecular weight of 298.13 g/mol .

Mechanism of Action and Biological Activity

L-690330 is a potent and competitive inhibitor of inositol monophosphatase (IMPase), an essential enzyme in the phosphatidylinositol signaling pathway. By inhibiting IMPase, L-690330 leads to a depletion of myo-inositol and an accumulation of inositol monophosphates. This mechanism is believed to be similar to the action of lithium, a common treatment for bipolar disorder.

A significant biological effect of L-690330 is the induction of autophagy, a cellular process for degrading and recycling cellular components. This induction of autophagy is independent of the mTOR signaling pathway.

Caption: Signaling pathway of L-690330 in inducing autophagy.

Quantitative Data

L-690330 has been shown to be a potent inhibitor of IMPase from various sources. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are summarized below.

| Parameter | Species/Source | Value (µM) | Source |

| Ki | Recombinant Human IMPase | 0.27 | |

| Ki | Recombinant Bovine IMPase | 0.19 | |

| Ki | Human Frontal Cortex IMPase | 0.30 | |

| Ki | Bovine Frontal Cortex IMPase | 0.42 | |

| IC50 | IMPase | 0.22 ± 0.01 |

L-690330 exhibits approximately 10-fold greater sensitivity for human and bovine IMPase compared to mouse and rat IMPase.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The following sections provide methodologies for key experiments involving L-690330.

This protocol is a generalized procedure based on the malachite green assay for phosphate detection, a common method for measuring IMPase activity.

Objective: To determine the inhibitory effect of L-690330 on IMPase activity.

Materials:

-

Recombinant human IMPase

-

Inositol monophosphate (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Malachite green reagent

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-690330 in an appropriate solvent (e.g., water or DMSO).

-

Create a serial dilution of L-690330 to test a range of concentrations.

-

In a 96-well plate, add the assay buffer, IMPase enzyme, and varying concentrations of L-690330 or vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the inositol monophosphate substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate produced by the enzymatic reaction.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of L-690330 and determine the IC50 value.

This protocol is based on studies investigating the effects of L-690330 on pilocarpine-induced seizures and the forced swim test.

Objective: To assess the behavioral effects of L-690330 in mouse models.

Animal Model:

-

Male ICR mice, 8 weeks old.

Drug Preparation and Administration:

-

L-690330 is prepared in a liposome suspension to facilitate its delivery across the blood-brain barrier.

-

The inhibitor is administered via intracerebroventricular (i.c.v.) injection.

-

A typical dose used in studies is 0.1 µmol.

Forced Swim Test (FST):

-

45 minutes after i.c.v. injection of L-690330 or vehicle control, place the mice individually in a cylinder of water.

-

Record the duration of immobility over a set period (e.g., 6 minutes).

-

A decrease in immobility time is indicative of an antidepressant-like effect.

Pilocarpine-Induced Seizure Model:

-

Administer L-690330 or vehicle control via i.c.v. injection.

-

After a set time, administer a subconvulsive dose of pilocarpine.

-

Observe and score the seizure activity over a defined period.

-

An increase in seizure sensitivity suggests a lithium-like effect.

Caption: Generalized workflow for in vivo behavioral studies.

Summary and Future Directions

This compound is a valuable research tool for studying the phosphatidylinositol signaling pathway and its role in various physiological and pathological processes. Its ability to induce autophagy independently of the mTOR pathway presents an interesting avenue for therapeutic development, particularly in neurodegenerative diseases.

Future research could focus on the development of prodrugs to improve the bioavailability and central nervous system penetration of L-690330. Further elucidation of the downstream effects of IMPase inhibition could also uncover novel therapeutic targets.

References

L-690330 Hydrate in Bipolar Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-690330 hydrate, a potent inhibitor of inositol monophosphatase (IMPase), and its significance in the context of bipolar disorder research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Inositol Depletion Hypothesis

The prevailing theory for the therapeutic action of lithium, a cornerstone treatment for bipolar disorder, is the "inositol depletion hypothesis".[1][2][3] This hypothesis posits that lithium's efficacy stems from its ability to inhibit inositol monophosphatase (IMPase), a crucial enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] Inhibition of IMPase leads to a reduction in the intracellular pool of myo-inositol, which in turn dampens the PI signaling cascade that is thought to be hyperactive in bipolar disorder.

L-690330, a bisphosphonate compound, was developed as a potent and specific inhibitor of IMPase, serving as a valuable research tool to probe the inositol depletion hypothesis and as a potential lithium mimetic. While its therapeutic development has been hampered by poor bioavailability, it remains a critical compound for preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inositol Monophosphatase (IMPase) by L-690330

| Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Recombinant Human IMPase | 0.27 µM | 0.22 ± 0.01 µM | |

| Recombinant Bovine IMPase | 0.19 µM | - | |

| Human Frontal Cortex IMPase | 0.30 µM | - | |

| Bovine Frontal Cortex IMPase | 0.42 µM | - | |

| Mouse and Rat IMPase | ~10-fold less sensitive than human/bovine | 0.3 µM (recombinant mouse) |

Table 2: In Vivo Effects of L-690330

| Experimental Model | Parameter | Dosage and Administration | Effect | Reference(s) |

| Mice with Cholinergic Stimulation | Brain Inositol(l)phosphate Levels | ED50 = 0.3 mmol/kg s.c. | Three- to fourfold increase over control | |

| Mice | Forced Swim Test | 0.1 µmol i.c.v. in liposomes | Decreased immobility time | |

| Mice | Pilocarpine-induced Seizures | 0.1 µmol i.c.v. in liposomes | Increased sensitivity to subconvulsive doses |

Signaling Pathway and Mechanism of Action

L-690330 acts as a competitive inhibitor of IMPase, directly impacting the phosphatidylinositol (PI) signaling pathway. The following diagram illustrates this mechanism.

Caption: The Phosphatidylinositol (PI) Signaling Pathway and the inhibitory action of L-690330 on IMPase.

Experimental Protocols

This section details the methodologies for key experiments involving L-690330.

4.1 In Vitro IMPase Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki or IC50) of L-690330 on IMPase activity.

-

Enzyme Source: Recombinant IMPase (human, bovine, or rodent) or tissue homogenates (e.g., brain frontal cortex).

-

Substrate: Inositol-1-phosphate (Ins1P).

-

Methodology:

-

IMPase enzyme is incubated with varying concentrations of L-690330.

-

The reaction is initiated by the addition of the substrate, Ins1P.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The amount of inorganic phosphate produced is quantified using a colorimetric method, such as the malachite green assay.

-

IC50 values are calculated from the concentration-response curves. For Ki determination, the assay is repeated at multiple substrate concentrations to perform kinetic analysis (e.g., Lineweaver-Burk plot).

-

Caption: Workflow for the in vitro IMPase inhibition assay.

4.2 In Vivo Measurement of Brain Inositol Phosphates

-

Objective: To assess the effect of L-690330 on inositol phosphate levels in the brain.

-

Animal Model: Mice.

-

Methodology:

-

Cholinergic stimulation is induced in mice, for example, by subcutaneous administration of pilocarpine (100 mg/kg).

-

L-690330 is administered at various doses via a chosen route (e.g., subcutaneous injection).

-

After a specific time interval (e.g., 1 hour), the animals are euthanized, and brain tissue is rapidly extracted.

-

Brain tissue is processed to extract and separate inositol phosphates.

-

The levels of inositol(l)phosphate are quantified, typically using chromatographic techniques.

-

An ED50 value is determined from the dose-response curve.

-

4.3 Behavioral Models in Mice

-

Objective: To evaluate the behavioral effects of L-690330 that may be relevant to bipolar disorder.

-

Animal Model: Mice.

-

Drug Administration: Due to poor blood-brain barrier penetration, L-690330 is often administered via intracerebroventricular (i.c.v.) injection, frequently encapsulated in liposomes to aid delivery.

-

Forced Swim Test (FST):

-

Mice are administered L-690330 (e.g., 0.1 µmol, i.c.v.).

-

After a set period, mice are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is recorded over a specific time. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

-

Pilocarpine-Induced Seizures:

-

Mice are pre-treated with L-690330 (e.g., 0.1 µmol, i.c.v.).

-

A subconvulsive dose of the cholinergic agonist pilocarpine is administered.

-

The sensitivity to seizures is observed and quantified. An increased sensitivity is a known effect of lithium and is tested here with L-690330.

-

Caption: Workflow for behavioral testing of L-690330 in mice.

Challenges and Future Directions

A significant limitation of L-690330 is its poor cell permeability and inability to efficiently cross the blood-brain barrier. This is attributed to its polar bisphosphonate structure. Consequently, while being a highly potent inhibitor in vitro, its effects in the brain are much less pronounced than those of lithium.

Future research could focus on the development of prodrugs of L-690330 to enhance its bioavailability and central nervous system penetration. The co-crystallization of L-690330 with human IMPase provides a high-resolution structural basis for future structure-based drug design efforts to create novel, brain-penetrant IMPase inhibitors for the potential treatment of bipolar disorder.

References

- 1. Inositol monophosphatase--a putative target for Li+ in the treatment of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lithium and bipolar mood disorder: the inositol-depletion hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

L-690,330 Hydrate: A Technical Guide to its Interaction with Phosphatidylinositol Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-690,330 hydrate is a potent and specific, competitive inhibitor of inositol monophosphatase (IMPase), a critical enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2][3][4][5] The PI signaling cascade is a fundamental cellular communication system that translates extracellular signals into intracellular responses, governing a wide array of cellular processes including proliferation, differentiation, apoptosis, and metabolism. The inhibitory action of L-690,330 on IMPase mimics the effect of lithium, a long-standing therapeutic for bipolar disorder, by disrupting the recycling of inositol, a key component for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for phospholipase C (PLC). This disruption leads to an attenuation of the PI signaling pathway. This technical guide provides an in-depth overview of L-690,330, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and a visual representation of its role in the PI signaling pathway.

Quantitative Pharmacological Data

The inhibitory potency of L-690,330 and its prodrug, L-690,488, has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of L-690,330 against Inositol Monophosphatase (IMPase)

| Enzyme Source | Parameter | Value (µM) | Reference |

| Recombinant Human IMPase | K_i | 0.27 | |

| Recombinant Bovine IMPase | K_i | 0.19 | |

| Human Frontal Cortex IMPase | K_i | 0.30 | |

| Bovine Frontal Cortex IMPase | K_i | 0.42 | |

| Unspecified IMPase Source | IC_50 | 0.22 ± 0.01 |

Table 2: In Vivo and Cellular Efficacy of L-690,330 and its Prodrug, L-690,488

| Compound | Model System | Parameter | Value | Reference |

| L-690,330 | Mice (in vivo, s.c.) | ED_50 (brain inositol(l)phosphate accumulation) | 0.3 mmol/kg | |

| L-690,488 | Rat Cortical Slices | EC_50 ([³H]inositol monophosphates accumulation) | 3.7 ± 0.9 µM | |

| L-690,488 | m1 CHO Cells | EC_50 ([³H]inositol monophosphates accumulation) | 1.0 ± 0.2 µM | |

| L-690,488 | m1 CHO Cells | EC_50 ([³H]CMP-PA accumulation) | 3.5 ± 0.3 µM |

Phosphatidylinositol Signaling Pathway and the Role of L-690,330

The phosphatidylinositol signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG remains in the plasma membrane and, in conjunction with calcium, activates protein kinase C (PKC).

The signaling cascade is terminated in part by the recycling of inositol. IP3 is sequentially dephosphorylated by a series of phosphatases to ultimately yield free myo-inositol. Inositol monophosphatase (IMPase) is the final enzyme in this recycling pathway, catalyzing the dephosphorylation of inositol monophosphates. L-690,330 competitively inhibits IMPase, leading to a depletion of the free inositol pool required for the resynthesis of phosphatidylinositol (PI) and subsequently PIP2. This disruption dampens the entire signaling cascade.

Caption: The Phosphatidylinositol Signaling Pathway and the inhibitory action of L-690,330 on IMPase.

Experimental Protocols

Inositol Monophosphatase (IMPase) Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of free phosphate released from the hydrolysis of inositol monophosphate by IMPase.

Materials:

-

Purified IMPase enzyme

-

Inositol-1-phosphate (substrate)

-

L-690,330 hydrate

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water

-

Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

-

Malachite Green Reagent C: 34% (w/v) sodium citrate

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare fresh Malachite Green working solution by mixing 100 parts of Reagent A with 25 parts of Reagent B, and then add 1 part of Reagent C. Mix well and allow to sit for at least 30 minutes before use.

-

Standard Curve: Prepare a phosphate standard curve ranging from 0 to 40 nmol of phosphate in the reaction buffer.

-

Reaction Setup:

-

In a 96-well plate, add 25 µL of reaction buffer.

-

Add 5 µL of varying concentrations of L-690,330 or vehicle (for control).

-

Add 10 µL of purified IMPase enzyme and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of inositol-1-phosphate substrate.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Color Development: Stop the reaction by adding 150 µL of the Malachite Green working solution to each well. Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Read the absorbance at 620-650 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the amount of phosphate released using the standard curve. Determine the IC₅₀ value of L-690,330 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

[³H]-myo-Inositol Labeling and Inositol Phosphate Accumulation Assay

This assay measures the accumulation of radiolabeled inositol phosphates in cells treated with an IMPase inhibitor, providing a functional measure of its activity in a cellular context.

Materials:

-

Cultured cells (e.g., CHO cells stably expressing a Gq-coupled receptor)

-

Inositol-free cell culture medium

-

[³H]-myo-inositol

-

Agonist for the receptor of interest (e.g., carbachol for muscarinic receptors)

-

L-690,330 hydrate

-

Lithium Chloride (LiCl) as a positive control

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling:

-

Plate cells in 12-well plates and grow to near confluency.

-

Wash cells with inositol-free medium.

-

Label cells by incubating with inositol-free medium containing [³H]-myo-inositol (e.g., 1-2 µCi/mL) for 24-48 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Wash the labeled cells with fresh, serum-free medium.

-

Pre-incubate the cells with varying concentrations of L-690,330 or 10 mM LiCl for 15-30 minutes.

-

Stimulate the cells with the appropriate agonist for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Aspirate the medium and lyse the cells with ice-cold 0.5 M perchloric acid.

-

Incubate on ice for 20 minutes.

-

Neutralize the extracts with a solution of 1.5 M KOH, 75 mM HEPES, and 10 mM EDTA.

-

Centrifuge to pellet the precipitate.

-

-

Chromatographic Separation:

-

Prepare Dowex AG1-X8 columns.

-

Apply the supernatant from the cell extracts to the columns.

-

Wash the columns with water to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

-

Quantification:

-

Add the eluted fractions to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Analysis: Express the results as the percentage of total [³H]-inositol incorporated that is recovered as inositol phosphates. Determine the EC₅₀ value for L-690,330-induced accumulation of inositol phosphates.

Conclusion

L-690,330 hydrate serves as a valuable research tool for dissecting the intricacies of the phosphatidylinositol signaling pathway. Its high potency and specificity for inositol monophosphatase make it a more targeted inhibitor than lithium, allowing for a clearer understanding of the consequences of IMPase inhibition. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the fields of cell signaling, neuroscience, and drug discovery, facilitating further investigation into the therapeutic potential of targeting the phosphatidylinositol pathway.

References

L-690330 Hydrate: A Comprehensive Technical Guide to Species-Specific IMPase Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific sensitivity of inositol monophosphatase (IMPase) to the inhibitor L-690330 hydrate. L-690330 is a potent, competitive inhibitor of IMPase, a key enzyme in the phosphoinositide signaling pathway.[1][2] Understanding the differential inhibition of IMPase across various species is crucial for the preclinical evaluation and translation of therapeutic strategies targeting this pathway.

Quantitative Analysis of L-690330 Inhibition on IMPase

The inhibitory potency of L-690330 on IMPase has been evaluated across several species, revealing significant differences in sensitivity. The following table summarizes the available quantitative data for the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

| Species | Enzyme Source | Parameter | Value (µM) | Reference |

| Human | Recombinant | Kᵢ | 0.27 | [1] |

| Human | Frontal Cortex | Kᵢ | 0.30 | [1] |

| Human | Recombinant | IC₅₀ | 0.22 ± 0.01 | |

| Bovine | Recombinant | Kᵢ | 0.19 | [1] |

| Bovine | Frontal Cortex | Kᵢ | 0.42 | |

| Mouse | Not Specified | Kᵢ | ~2.0 (estimated)¹ | |

| Rat | Not Specified | Kᵢ | ~2.0 (estimated)¹ |

¹Estimated based on the report that human and bovine IMPase are approximately 10-fold more sensitive to L-690330 than mouse and rat IMPase.

Inositol Signaling Pathway and L-690330 Inhibition

The phosphoinositide (PI) signaling pathway is a crucial cellular communication system. L-690330 exerts its effect by inhibiting inositol monophosphatase (IMPase), which is responsible for the final step in the recycling of inositol, a critical component of PI signaling.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay of L-690,330 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690,330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphoinositide signaling pathway.[1][2] This document provides a detailed protocol for an in vitro assay of L-690,330 hydrate using a malachite green-based colorimetric method to determine its inhibitory activity. Additionally, it summarizes the quantitative inhibitory data and illustrates the relevant biological pathway and experimental workflow.

Introduction

Inositol monophosphatase (IMPase) is a crucial enzyme that catalyzes the hydrolysis of inositol monophosphates to myo-inositol and inorganic phosphate. This reaction is a vital step in the recycling of inositol for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2), a key component of cellular signaling cascades. Inhibition of IMPase disrupts the phosphoinositide (PI) signaling pathway, which is implicated in various cellular processes. L-690,330 has been identified as a specific and potent competitive inhibitor of IMPase, making it a valuable tool for studying the PI pathway and a potential therapeutic agent.[1][2] The following protocols and data provide a framework for the in vitro characterization of L-690,330 hydrate.

Data Presentation

The inhibitory potency of L-690,330 against inositol monophosphatase has been determined using various in vitro assays. The following table summarizes the key quantitative data for L-690,330.

| Parameter | Enzyme Source | Value | Assay Method | Reference |

| IC50 | Human IMPase | 0.22 ± 0.01 µM | Malachite Green Assay | [3] |

| Ki | Recombinant Human IMPase | 0.27 µM | N/A | |

| Ki | Recombinant Bovine IMPase | 0.19 µM | N/A | |

| Ki | Human Frontal Cortex IMPase | 0.30 µM | N/A | |

| Ki | Bovine Frontal Cortex IMPase | 0.42 µM | N/A |

Signaling Pathway

L-690,330 exerts its effect by inhibiting inositol monophosphatase within the phosphoinositide (PI) signaling pathway. The diagram below illustrates the central role of IMPase in this pathway.

Caption: Phosphoinositide signaling pathway and the inhibitory action of L-690,330 on IMPase.

Experimental Protocols

In Vitro Assay for L-690,330 Hydrate using Malachite Green Phosphate Detection

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of L-690,330 hydrate against inositol monophosphatase by quantifying the release of inorganic phosphate (Pi).

1. Materials and Reagents

-

Recombinant Human Inositol Monophosphatase (IMPase)

-

L-690,330 hydrate

-

Inositol-1-Phosphate (Substrate)

-

Assay Buffer: 50 mM Tris-HCl, 15 mM MgCl₂, pH 7.5

-

Malachite Green Phosphate Detection Kit

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 620-660 nm

-

Phosphate Standard (e.g., KH₂PO₄)

2. Preparation of Solutions

-

Enzyme Solution: Dilute the recombinant human IMPase to a working concentration (e.g., 1 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Solution: Prepare a stock solution of Inositol-1-Phosphate (e.g., 10 mM) in deionized water. Dilute to the desired final concentration (e.g., 1 mM) in Assay Buffer.

-

L-690,330 Hydrate Solutions: Prepare a stock solution of L-690,330 hydrate in an appropriate solvent (e.g., deionized water). Perform serial dilutions to create a range of concentrations for the IC50 determination (e.g., from 100 µM to 1 nM).

-

Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in Assay Buffer to generate a standard curve (e.g., 0 to 100 µM).

3. Assay Procedure

The following workflow outlines the steps for the in vitro inhibition assay.

Caption: Experimental workflow for the in vitro inhibition assay of L-690,330.

Step-by-Step Method:

-

Setup: In a 96-well microplate, add the following to each well in triplicate:

-

25 µL of Assay Buffer

-

10 µL of L-690,330 hydrate solution at various concentrations (or vehicle for control wells).

-

15 µL of diluted IMPase enzyme solution.

-

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 10 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the Inositol-1-Phosphate substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding 20 µL of the Malachite Green Reagent A (acidic molybdate solution) to each well, followed by 20 µL of Malachite Green Reagent B.

-

Color Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for stable color development.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.

4. Data Analysis

-

Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

-

Calculate Phosphate Released: Use the standard curve equation to determine the concentration of inorganic phosphate released in each experimental well.

-

Calculate Percent Inhibition: The percent inhibition for each concentration of L-690,330 is calculated as follows:

% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the L-690,330 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of L-690,330 that inhibits 50% of the IMPase activity.

Conclusion

The provided protocol offers a robust and reproducible method for the in vitro characterization of L-690,330 hydrate as an inhibitor of inositol monophosphatase. The malachite green assay is a sensitive and straightforward technique suitable for determining the potency of IMPase inhibitors. The quantitative data and pathway diagrams included in these application notes serve as a valuable resource for researchers studying the phosphoinositide signaling pathway and developing novel IMPase inhibitors.

References

Application Notes and Protocols for L-690330 hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-690330 hydrate is a potent and selective competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] By blocking IMPase, L-690330 leads to the depletion of intracellular inositol, which in turn triggers a cascade of downstream cellular events. Notably, this inositol depletion results in the activation of AMP-activated protein kinase (AMPK) and the induction of autophagy through a mechanism independent of the mammalian target of rapamycin (mTOR). These characteristics make this compound a valuable tool for studying the intricate roles of the PI pathway and autophagy in various cellular processes, including protein clearance and cell survival.

A significant consideration when using L-690330 is its limited cell membrane permeability due to its polar nature.[2] This has led to the development of prodrugs, such as L-690488, to enhance cellular uptake.[3] Researchers should consider this limitation when designing experiments and interpreting results.

Data Presentation

Inhibitor Activity

| Target | Inhibitor | Species | Ki (μM) | IC50 (μM) | Reference |

| IMPase | L-690330 | Recombinant Human | 0.27 | - | |

| IMPase | L-690330 | Recombinant Bovine | 0.19 | - | |

| IMPase | L-690330 | Human Frontal Cortex | 0.30 | - | |

| IMPase | L-690330 | Bovine Frontal Cortex | 0.42 | - | |

| IMPase | L-690330 | Mouse/Rat | ~10-fold less sensitive | - | |

| IMPase | L-690330 | - | - | 0.22 |

Cellular Effects of L-690330 and its Prodrug L-690488

| Cell Line | Compound | Concentration | Time | Effect | Reference |

| HEK293 | L-690330 | 50 µM | 1 hour | Increased p-AMPK and LC3-I/II expression (autophagy induction) | |

| m1 CHO | L-690488 | EC50 = 1.0 ± 0.2 µM | - | Accumulation of [3H]inositol monophosphates | |

| m1 CHO | L-690488 | EC50 = 3.5 ± 0.3 µM | - | Accumulation of [3H]CMP-PA | |

| COS-7, SK-N-SH | L-690330 | Not specified | - | Reduced aggregation and cell death caused by EGFP-HDQ74 | |

| PC12 | L-690330 | Not specified | - | Facilitated clearance of soluble EGFP-HDQ74 and A53T α-synuclein |

Signaling Pathway

The primary mechanism of action for this compound is the competitive inhibition of inositol monophosphatase (IMPase). This inhibition disrupts the recycling of inositol, leading to a decrease in intracellular inositol levels. Recent studies have revealed that inositol directly binds to the gamma subunit of AMP-activated protein kinase (AMPK), acting as a natural inhibitor. The depletion of inositol following IMPase inhibition by L-690330 allows for the binding of AMP to the gamma subunit, resulting in the activation of AMPK. Activated AMPK can then initiate autophagy through pathways that are independent of mTOR, a central regulator of cell growth and metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.

-

Gently vortex to ensure the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Induction of Autophagy in HEK293 Cells

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

6-well tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer for protein extraction

-

Reagents for Western blotting (primary antibodies against p-AMPK, total AMPK, LC3, and a loading control like β-actin or GAPDH; HRP-conjugated secondary antibodies; ECL substrate)

Procedure:

-

Cell Seeding:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

-

Cell Treatment:

-

On the day of the experiment, remove the culture medium from the wells.

-

Prepare the working solution of this compound by diluting the 10 mM stock solution in fresh culture medium to a final concentration of 50 µM. As a vehicle control, prepare a corresponding dilution of DMSO in the culture medium.

-

Add the medium containing this compound or the vehicle control to the respective wells.

-

Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Protein Extraction:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Collect the cell lysates in microcentrifuge tubes and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

-

-